

Unveiling C14 Ceramide: A Technical Guide to its Discovery and Initial Characterization

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Compound of Interest

Compound Name: *C14 Ceramide*

Cat. No.: *B2986048*

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Introduction

Ceramides, a class of sphingolipids, have emerged from their structural role in cellular membranes to become recognized as critical signaling molecules involved in a myriad of cellular processes. Their acyl chain length significantly influences their biological function, dictating their involvement in distinct signaling pathways. This technical guide focuses on **C14 Ceramide** (N-myristoyl-D-erythro-sphingosine), a medium-chain ceramide, providing an in-depth overview of its discovery, initial characterization, and its role in key cellular signaling pathways. This document is intended to serve as a comprehensive resource, detailing experimental methodologies and presenting quantitative data to facilitate further research and drug development efforts targeting ceramide-mediated pathways.

Discovery and Core Characteristics

C14 Ceramide is an endogenous sphingolipid primarily generated by the enzyme Ceramide Synthase 6 (CerS6).^[1] Initial characterization studies have focused on its synthesis, quantification, and association with various physiological and pathological conditions.

Physicochemical Properties

| Property | Value | Reference |
|------------------|------------------------|---------------------|
| Chemical Formula | <chem>C32H63NO3</chem> | [2] |
| Molecular Weight | 509.85 g/mol | [2] |
| CAS Number | 34227-72-0 | [2] |
| Appearance | Crystalline solid | [2] |

Quantification of C14 Ceramide

Accurate quantification of **C14 Ceramide** is crucial for understanding its cellular roles. Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is the gold standard for the specific and sensitive measurement of different ceramide species.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 1: Representative LC-MS/MS Parameters for **C14 Ceramide** Quantification

| Parameter | Specification |
|-------------------------|--|
| Chromatography | Reverse-phase HPLC |
| Column | C8 or C18 |
| Mobile Phase | Gradient of organic solvent (e.g., methanol, acetonitrile) in water with additives (e.g., formic acid, ammonium formate) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Precursor ion (m/z) → Product ion (m/z) for C14 Ceramide and internal standard |
| Internal Standard | Non-endogenous odd-chain ceramide (e.g., C17 Ceramide) |
| Limit of Quantification | pg/mL to ng/mL range |

Key Biological Roles and Signaling Pathways

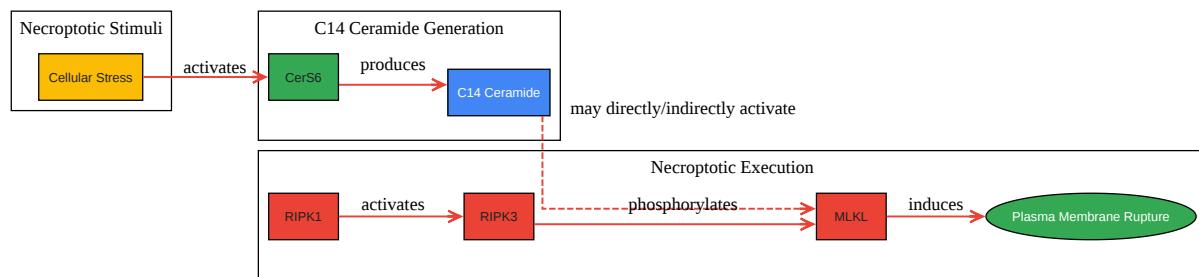
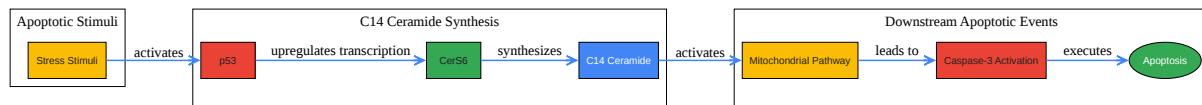
Initial research has implicated **C14 Ceramide** in several critical cellular processes, including apoptosis, necroptosis, and the regulation of insulin sensitivity.

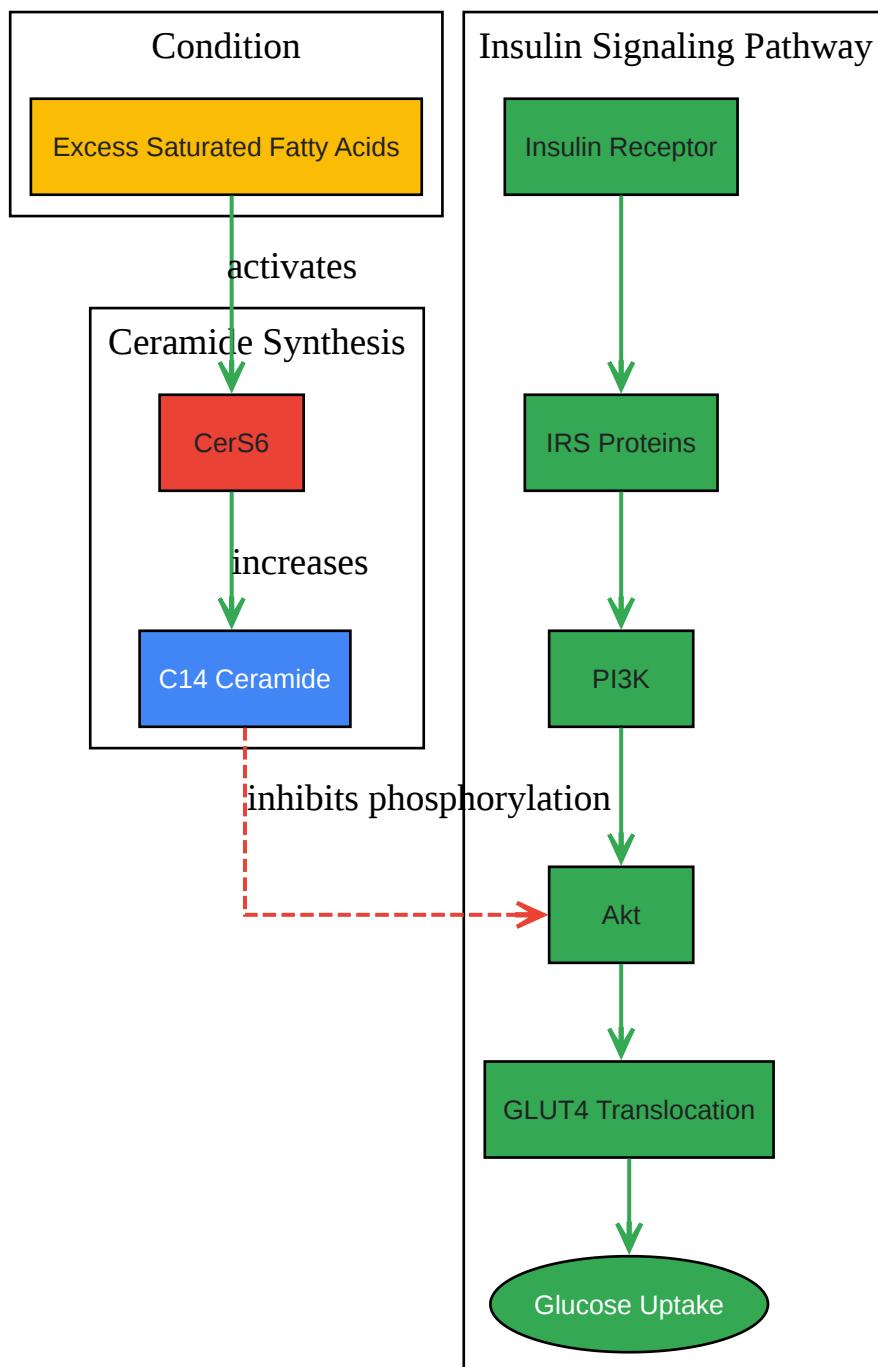
C14 Ceramide in Apoptosis

Ceramides are well-established mediators of apoptosis (programmed cell death). The accumulation of specific ceramide species, including **C14 Ceramide**, can trigger apoptotic signaling cascades.

One of the key mechanisms involves the interplay between the tumor suppressor protein p53 and ceramide metabolism.^[5] Stress stimuli that induce p53 can lead to the transcriptional activation of CerS6, resulting in the accumulation of C14 and C16 ceramides, which in turn promotes growth arrest and apoptosis.^[5]

The apoptotic signaling cascade initiated by **C14 Ceramide** can proceed through both caspase-dependent and -independent pathways.^{[6][7]} A central event in the caspase-dependent pathway is the activation of effector caspases, such as caspase-3.^[8]





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